molecular formula C11H6Cl2OS B3011929 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde CAS No. 926204-64-0

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B3011929
CAS No.: 926204-64-0
M. Wt: 257.13
InChI Key: IZXNRXDSEUCGBS-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2OS and a molecular weight of 257.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group at the 2-position of the thiophene ring. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3,4-Dichlorophenyl)thiophene-2-methanol.

    Substitution: 5-(3,4-Dichlorophenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)thiophene-2-carbaldehyde is unique due to its combination of a reactive aldehyde group and a thiophene ring substituted with a 3,4-dichlorophenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXNRXDSEUCGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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